molecular formula C20H16N4O4 B2394380 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 891120-37-9

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2394380
CAS No.: 891120-37-9
M. Wt: 376.372
InChI Key: GGPSIBUMVOMKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a novel chemical entity designed for research applications in medicinal chemistry. This compound integrates a 1,3,4-oxadiazole ring linked to a 2,5-dimethylphenyl group and an acetamide bridge to a phthalimide (1,3-dioxoisoindolin) moiety. Compounds featuring the 2,5-dimethylphenyl scaffold are of significant interest in antimicrobial research, particularly in the fight against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the 1,3,4-oxadiazole core is a privileged structure in drug discovery, known for contributing to diverse biological activities. The phthalimide group is associated with various pharmacological properties. Researchers can investigate this compound as a potential scaffold for developing new antimicrobial agents targeting multidrug-resistant bacteria, or as a candidate for evaluating anticancer activity through mechanisms such as apoptosis induction, a pathway known to be triggered by related acetamide derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-11-7-8-12(2)15(9-11)17-22-23-20(28-17)21-16(25)10-24-18(26)13-5-3-4-6-14(13)19(24)27/h3-9H,10H2,1-2H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPSIBUMVOMKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a dioxoisoindolin moiety. Its molecular formula is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, with a molecular weight of approximately 396.45 g/mol. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies suggest that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer activity. This activity is often attributed to their ability to inhibit various enzymes and growth factors involved in tumor progression.

  • Enzyme Inhibition : The oxadiazole derivatives can inhibit enzymes such as:
    • Telomerase
    • Topoisomerase
    • Histone Deacetylase (HDAC)
    • Poly(ADP-ribose) polymerase (PARP)

These enzymes play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy .

  • Apoptosis Induction : Compounds like this compound have been shown to induce apoptosis in cancer cells by activating caspases and modulating mitochondrial pathways .

Study 1: Cytotoxicity on A549 Cell Line

A study tested various oxadiazole derivatives on the A549 human lung cancer cell line. Notably:

  • Compounds with similar structures demonstrated IC50 values ranging from 1.59 to 7.48 μM.
  • One compound exhibited an IC50 of less than 0.14 μM, indicating potent cytotoxicity against A549 cells .

Study 2: Inhibition of MMP-9

Research has shown that certain oxadiazole derivatives significantly inhibit the MMP-9 enzyme, which is involved in tumor metastasis. This inhibition correlates with increased antiproliferative activity across several cancer cell lines .

Comparative Table of Biological Activities

Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound AA549<0.14Apoptosis induction
Compound BC68.16Enzyme inhibition (MMP-9)
This compoundVariousTBDTBD

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study:
In a study published in Molecules, certain oxadiazole derivatives were evaluated for their antimicrobial activity using the Diameter of Inhibition Zone (DIZ) assay. Compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with DIZ values exceeding 20 mm .

Anticancer Properties

The anticancer efficacy of this compound has been investigated through various experimental models. The compound's structure allows it to interact with biological targets involved in cancer proliferation.

Case Study:
Research published in ACS Omega indicated that oxadiazole derivatives demonstrated notable anticancer activity against several cancer cell lines including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) reached as high as 86.61% for certain compounds . This suggests a promising avenue for further development as anticancer agents.

Antioxidant Activity

Oxidative stress is implicated in many diseases, including cancer and neurodegenerative disorders. Compounds like this compound have been studied for their potential antioxidant properties.

Case Study:
A comparative study highlighted the antioxidant activity of various oxadiazole derivatives using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives exhibited significant free radical scavenging ability, thus suggesting their potential role in mitigating oxidative stress-related conditions .

Summary of Applications

ApplicationBiological ActivityReference
AntimicrobialEffective against bacteriaMolecules
AnticancerHigh PGI against cancer cellsACS Omega
AntioxidantScavenging free radicalsComparative study

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-oxadiazole-acetamide derivatives based on molecular features , physicochemical properties , and biological activities .

Structural Features
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) References
Target Compound 1,3,4-Oxadiazole + Acetamide 2,5-Dimethylphenyl; 1,3-Dioxoisoindolin-2-yl Not reported Not reported -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) 1,3,4-Oxadiazole + Propanamide 2,5-Dimethylphenyl; 2-Amino-thiazole 389 134–178
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole + Acetamide 5-Chloro-2-methylphenyl; Indol-3-ylmethyl 428.5 Not specified
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) 1,3,4-Oxadiazole + Acetamide Benzofuran; 3-Chlorophenyl Not reported Not reported
N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide 1,3,4-Oxadiazole + Acetamide 3-Methoxybenzyl; Arylthio Not reported Not reported

Key Observations :

  • The target compound’s 1,3-dioxoisoindolin-2-yl group distinguishes it from analogs with sulfanyl, indolyl, or benzofuran substituents.
  • Substituents like 2,5-dimethylphenyl are shared with compound 7f , which exhibits a molecular weight of 389 g/mol and a broad melting range (134–178°C) .
Physicochemical and Spectral Properties
  • Melting Points : Analogs with methylphenyl substituents (e.g., 7f ) show lower melting points (134–178°C) compared to bulkier derivatives like 8t (428.5 g/mol), suggesting that increased molecular weight and rigidity elevate thermal stability .
  • Spectral Data :
    • IR : Oxadiazole-acetamide derivatives typically show peaks at 1650–1750 cm⁻¹ (C=O stretching) and 3100–3300 cm⁻¹ (N–H stretching) .
    • NMR : Protons adjacent to the oxadiazole ring (e.g., CH₂ in acetamide) resonate at δ 3.5–4.5 ppm, while aromatic protons appear at δ 6.5–8.5 ppm .

Key Observations :

  • Methylphenyl substituents (as in 7f ) enhance lipophilicity , improving membrane permeability for antimicrobial activity .

Preparation Methods

Hydrazide Formation from 2,5-Dimethylbenzoic Acid

2,5-Dimethylbenzoic acid is treated with thiosemicarbazide in phosphoryl chloride (POCl₃) under reflux to yield 2,5-dimethylbenzohydrazide.

Reaction Conditions :

  • Solvent : Dry ethanol
  • Temperature : 80°C, 4 hours
  • Yield : 85–90%

Cyclodehydration to Oxadiazole-Thiol

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline medium (KOH) to form 5-(2,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol.

Key Parameters :

  • Cyclizing Agent : CS₂
  • Base : Potassium hydroxide
  • Temperature : 100°C, 6 hours
  • Yield : 75%

Formation of Ethyl 2-((5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetate

The thiol intermediate reacts with ethyl chloroacetate in anhydrous acetone using potassium carbonate as a base.

Procedure :

  • Reactants :
    • 5-(2,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol (0.02 mol)
    • Ethyl chloroacetate (0.02 mol)
    • K₂CO₃ (0.02 mol)
  • Conditions :
    • Solvent : Dry acetone
    • Time : 2 hours, room temperature
    • Workup : Filtration, solvent evaporation, recrystallization (methanol)
  • Yield : 80%
  • Characterization :
    • IR (KBr) : 1738 cm⁻¹ (C=O ester), 1119 cm⁻¹ (C-O).
    • ¹H NMR (CDCl₃) : δ 7.40–7.88 (aromatic H), 4.19 (q, OCH₂), 1.23 (t, CH₃).

Synthesis of 2-((5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetohydrazide

The ester intermediate undergoes hydrazinolysis with 80% hydrazine hydrate in methanol.

Optimized Protocol :

  • Molar Ratio : 1:10 (ester:hydrazine)
  • Time : 3–4 hours, room temperature
  • Yield : 90%
  • Key Spectral Data :
    • IR : 3300 cm⁻¹ (N-H), 1745 cm⁻¹ (C=O).

Cyclization with Phthalic Anhydride to Form 1,3-Dioxoisoindolin Moiety

The acetohydrazide reacts with phthalic anhydride in glacial acetic acid under reflux to form the target acetamide.

Stepwise Process :

  • Reactants :
    • Acetohydrazide (0.01 mol)
    • Phthalic anhydride (0.02 mol)
  • Conditions :
    • Solvent : Glacial acetic acid
    • Temperature : Reflux (110°C), 4–5 hours
  • Workup :
    • Precipitation upon cooling
    • Recrystallization (methanol/petroleum ether)
  • Yield : 70–75%
  • Analytical Data :
    • ¹H NMR (DMSO-d₆) : δ 8.06–8.15 (phthalimide H), 3.41 (s, CH₂).
    • MS : m/z 388.4 (M⁺).

Alternative Synthetic Routes and Comparative Analysis

Acylation with Acetyl Chloride Derivatives

A patent by Kappel, LLC (US 7,741,337 B2) describes acyl halide-mediated acylation for analogous compounds. However, this method requires stringent anhydrous conditions and offers no yield advantage over the hydrazide route.

Cyclodehydration Using Carbonyldiimidazole (CDI)

US Patent 20160297791A1 highlights CDI as a cyclizing agent for isoindoline-1,3-diones. Applied to the target compound, CDI in acetonitrile (reflux, 3 hours) achieves 80% yield, avoiding acidic conditions.

Purification and Characterization

Recrystallization Protocols

  • Preferred Solvent : Methanol or chloroform/petroleum ether (2:1).
  • Purity Check : TLC (Rf = 0.6, ethyl acetate/hexane 1:1).

Spectroscopic Validation

  • IR : 1670 cm⁻¹ (imide C=O), 1540 cm⁻¹ (C-N).
  • ¹³C NMR : 165.2 ppm (C=O), 125–140 ppm (aromatic C).

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. A common approach includes:

Condensation Reactions : Refluxing precursors like substituted hydrazides with carbon disulfide or cyanogen bromide to form the 1,3,4-oxadiazole ring .

Acylation : Coupling the oxadiazole intermediate with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization (e.g., pet-ether) .

Functionalization : Introducing the dioxoisoindolinyl moiety through nucleophilic substitution or amidation under controlled pH (6.5–7.5) to avoid side reactions .
Key Parameters : Optimize solvent choice (DMF or DMSO) and reaction time (4–6 hours) to achieve yields >70% .

Advanced: How can researchers address low yields during synthesis?

Methodological Answer:
Low yields often stem from side reactions or incomplete coupling. Strategies include:

  • Temperature Control : Maintain reflux temperatures within ±2°C to stabilize reactive intermediates (e.g., oxadiazole-thiols) .
  • Catalyst Screening : Use KI or NaH to accelerate acylation steps, reducing byproduct formation .
  • Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) after TLC monitoring to isolate the target compound .
    Troubleshooting : If yields drop below 50%, re-examine stoichiometry (1:1.1 molar ratio for acylating agents) and confirm anhydrous conditions .

Basic: Which analytical techniques confirm the compound’s structure?

Methodological Answer:
Critical characterization methods include:

NMR Spectroscopy :

  • 1H NMR : Identify protons on the oxadiazole (δ 8.1–8.3 ppm) and isoindolinone (δ 7.5–7.8 ppm) .
  • 13C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and aromatic carbons .

IR Spectroscopy : Detect C=O stretches (1650–1750 cm⁻¹) and N-H bending (1540 cm⁻¹) .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Advanced: How to resolve spectral data discrepancies in structural analogs?

Methodological Answer:
Contradictions in NMR/IR data may arise from tautomerism or polymorphism:

  • Dynamic NMR : Perform variable-temperature experiments to detect tautomeric shifts in oxadiazole derivatives .
  • X-ray Crystallography : Resolve ambiguous signals by comparing experimental data with single-crystal structures of analogs (e.g., thiazole-acetamide derivatives) .
  • Computational Validation : Use DFT calculations (B3LYP/6-31G*) to simulate spectra and match experimental peaks .

Basic: What assays evaluate the compound’s enzyme inhibition potential?

Methodological Answer:
Standard protocols include:

In Vitro Enzyme Assays :

  • Kinase Inhibition : Incubate with recombinant kinases (e.g., EGFR) and measure ATP depletion via luminescence .
  • LOX/COX Inhibition : Use colorimetric kits (e.g., cyclooxygenase-2 inhibitor screening assay) with IC50 calculations .

Cell-Based Assays : Test cytotoxicity (MTT assay) on cancer cell lines (e.g., MCF-7) at 1–100 µM concentrations .

Advanced: How to design QSAR studies for activity optimization?

Methodological Answer:

Descriptor Selection : Calculate logP, polar surface area, and H-bond donors/acceptors using ChemAxon or MOE .

Model Building : Apply partial least squares (PLS) regression to correlate descriptors with bioactivity (e.g., IC50) .

Validation : Use leave-one-out cross-validation (R² > 0.7) and synthesize top-predicted derivatives (e.g., halogen-substituted analogs) .
Case Study : A QSAR model for oxadiazole-thiadiazole hybrids showed steric bulk at the 2-position enhances LOX inhibition .

Basic: What stability studies are essential for long-term storage?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC (RSD < 2%) .
  • Photostability : Use ICH Q1B guidelines (1.2 million lux-hours) to assess light sensitivity .
  • Solution Stability : Store in DMSO at −20°C; avoid freeze-thaw cycles to prevent precipitation .

Advanced: How to address contradictory bioactivity in structural analogs?

Methodological Answer:
Divergent results may arise from assay conditions or substituent effects:

  • Meta-Analysis : Compare IC50 values across studies using standardized units (e.g., µM vs. µg/mL) .
  • Structural Clustering : Group analogs by substituents (e.g., electron-withdrawing groups on the phenyl ring) and re-analyze SAR trends .
  • Target Profiling : Use proteomics (e.g., affinity chromatography) to identify off-target interactions in conflicting studies .

Basic: What computational tools predict binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for kinases) to simulate ligand-receptor interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the oxadiazole ring) using LigandScout .

Advanced: How to integrate high-throughput screening (HTS) with synthesis?

Methodological Answer:

Library Design : Use combinatorial chemistry to generate 50–100 analogs with varied substituents (e.g., methyl, methoxy, halogens) .

Automated Synthesis : Employ flow reactors for rapid acylation and purification (e.g., Biotage® systems) .

HTS Workflow : Screen against 100+ targets (e.g., kinase panel) and prioritize hits with >50% inhibition at 10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.